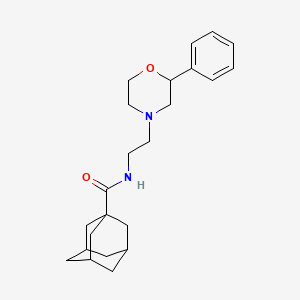

(3r,5r,7r)-N-(2-(2-phenylmorpholino)ethyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

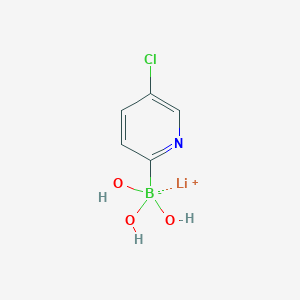

The synthesis of adamantane derivatives, including compounds similar to the one , often involves reactions of adamantane-1-carboxylic acids with various amines or amides in the presence of reagents that facilitate carbonyl activation, amidation, and N-alkylation. For example, a facile method for the synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide was developed using 2-chloropyrimidine and adamantane carbonyl chloride as starting materials, showcasing a general approach that could be adapted for the synthesis of the target compound (Su et al., 2011).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane scaffold, a compact, cage-like structure that imparts unique physicochemical properties to these compounds. For instance, the molecular recognition capabilities of adamantane derivatives have been demonstrated, indicating their potential for forming versatile one-dimensional motifs through hydrogen bonding and other non-covalent interactions (Karle et al., 1997).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, including amide formation, N-alkylation, and condensation reactions, which are crucial for synthesizing more complex molecules. For instance, N-Aryl(benzyl)adamantane-1-carboxamides were synthesized through reactions involving adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride (Shishkin et al., 2020). These reactions highlight the reactivity of the adamantane core and its utility in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

- Adamantane derivatives, including carboxamides and polyamides containing adamantyl and diamantyl moieties, have been synthesized to explore their unique chemical properties. For instance, the synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides demonstrates the chemical versatility of adamantane-based compounds, prepared under mild conditions and yielding significant chemical interest (V. D’yachenko et al., 2019).

Pharmaceutical Applications

- Adamantane derivatives have been evaluated for their potential as serotonin receptor antagonists, showing promising results in the development of novel therapeutic agents. A study on N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides highlighted their efficacy as selective 5-HT2 receptor antagonists, suggesting their utility in pharmaceutical applications (M. Fujio et al., 2000).

Material Science Applications

- In the realm of materials science, the synthesis of new polyamides by direct polycondensation of diamines with diacid derivatives of adamantane, such as 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane, has yielded polymers with high thermal stability and mechanical strength. These properties make adamantane-containing polyamides suitable for various applications, from advanced composites to electronic materials (Y. Chern et al., 1998).

Electronic and Optical Materials

- Adamantane-based compounds have also been explored for their low dielectric constants and potential use in electronic applications. For instance, polyimides synthesized from adamantane show low dielectric constants, making them ideal for use in electronic insulation and semiconductor applications (Y. Chern & Hann-Chyan Shiue, 1997).

Mechanism of Action

Morpholine Derivatives

The compound contains a morpholine ring, which is a common feature in many bioactive molecules . Morpholine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and can exhibit a wide range of biological activities.

Adamantane Derivatives

Adamantane is a rigid, diamond-like structure that is often used in drug design to improve the stability and bioavailability of bioactive compounds . Adamantane derivatives have been found to interact with a variety of targets, including ion channels and receptors, and have been used in the treatment of various conditions, including viral infections and neurological disorders.

properties

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c26-22(23-13-17-10-18(14-23)12-19(11-17)15-23)24-6-7-25-8-9-27-21(16-25)20-4-2-1-3-5-20/h1-5,17-19,21H,6-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSMYJQZSLSJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)

![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)

![N-(3,4-dichlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486528.png)